7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
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Description
7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
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Biological Activity
7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, identified by its CAS number 892759-90-9, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C25H29FN2O3S |
Molecular Weight | 456.6 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and may influence the RAS signaling pathway, which is crucial in cancer biology.
Biological Activity
Recent evaluations have indicated that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in preclinical models. For instance, it demonstrated a dose-dependent antitumor effect in xenograft models of non-small cell lung cancer (NSCLC) by targeting KRAS mutations .
- Enzyme Inhibition : It has been identified as a potent inhibitor of several kinases, which are critical for cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Cellular Proliferation : Studies indicate that the compound can modulate cellular proliferation by interfering with cell cycle progression, particularly in cancerous cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on NSCLC : In a study involving NCI-H1373 xenograft mouse models, the compound was administered subcutaneously and resulted in significant tumor reduction compared to control groups. The mechanism was linked to its ability to bind covalently with mutated KRAS proteins, effectively inhibiting their function .
- In vitro Studies : Laboratory tests have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-2-12-27-17-23(31(29,30)18-10-6-5-7-11-18)24(28)19-15-20(25)22(16-21(19)27)26-13-8-3-4-9-14-26/h5-7,10-11,15-17H,2-4,8-9,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBADYEUXUHVJRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.